2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17575165
InChI: InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2
SMILES:
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77 g/mol

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC17575165

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77 g/mol
IUPAC Name 2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2
Standard InChI Key OPBIBYIIEPVIGA-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde consists of an indole ring system substituted with three functional groups:

  • A chloro group (-Cl) at position 2, which enhances electrophilic reactivity and influences binding interactions with biological targets.

  • A pyrrolidin-1-ylsulfonyl moiety (-SO2_2-pyrrolidine) at position 5, contributing to solubility and potential sulfonamide-mediated enzyme inhibition .

  • A formyl group (-CHO) at position 3, serving as a versatile handle for further chemical modifications, such as Schiff base formation or nucleophilic additions .

The IUPAC name, 2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde, reflects these substituents systematically . The SMILES notation C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl\text{C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl} and InChIKey OPBIBYIIEPVIGA-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular weight312.77 g/mol
SolubilityLikely polar aprotic solvents
Melting pointNot reported
LogP (partition coefficient)Estimated ~2.1 (calculated)

The sulfonyl group enhances polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), while the chloro and formyl groups may facilitate crystallization.

Synthesis and Reaction Methodologies

Synthetic Pathways

The synthesis of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde involves multistep reactions, typically proceeding via:

  • Indole Ring Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the indole core.

  • Sulfonation: Introduction of the pyrrolidin-1-ylsulfonyl group using sulfonating agents like chlorosulfonic acid, followed by reaction with pyrrolidine.

  • Chlorination: Electrophilic substitution at position 2 using chlorine gas or SOCl2\text{SOCl}_2.

  • Formylation: Vilsmeier-Haack reaction to install the aldehyde group at position 3 .

A representative protocol from VulcanChem emphasizes strict control over reaction conditions (temperature: 0–5°C for sulfonation; reflux for formylation) and purification via column chromatography or recrystallization. Thin-layer chromatography (TLC) is employed to monitor intermediate stages.

Optimization Strategies

Comparative studies on analogous indole-3-carbaldehydes highlight critical factors for yield optimization:

ParameterOptimal RangeImpact on Yield
Solvent polarityHigh (DMF, DMSO)↑ Reactivity
Reaction time24–48 h↑ Completion
CatalystProline (organocatalyst)↑ Stereoselectivity

For instance, Singh et al. demonstrated that proline-catalyzed Mannich reactions with succinaldehyde and in situ-generated imines improved pyrrole-3-carbaldehyde yields to 65–80%, suggesting analogous strategies could be adapted for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR peaks (based on structurally related compounds ):

  • Aldehyde proton: δ\delta 9.8–10.2 ppm (singlet).

  • Indole NH: δ\delta 11.3–12.1 ppm (broad singlet).

  • Pyrrolidine protons: δ\delta 1.8–2.1 ppm (multiplet, -CH2_2-) and δ\delta 3.3–3.6 ppm (multiplet, N-CH2_2-).

  • Aromatic protons: δ\delta 7.2–8.1 ppm (multiplet, H4, H6, H7).

13C^{13}\text{C} NMR would feature:

  • Aldehyde carbon: δ\delta 190–195 ppm.

  • Sulfonyl-linked carbon: δ\delta 135–138 ppm.

  • Indole carbons: δ\delta 110–142 ppm .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the molecular ion [M+H]+[M+H]^+ would show a peak at m/z 313.77, with fragmentation patterns revealing loss of the pyrrolidinylsulfonyl group (-135 Da) and chloro substituent (-35 Da) .

Biological Activity and Mechanistic Insights

Antibacterial Properties

Semicarbazone derivatives of indole-3-carbaldehyde, such as those reported by Carrasco et al. , showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The aldehyde group facilitates Schiff base formation with bacterial enzyme nucleophiles, suggesting a plausible mechanism for this compound.

Comparative Analysis with Related Indole Derivatives

CompoundKey FeaturesBioactivity
5-Chloro-indole-2-carboxylateChloro, ester substituentAntiproliferative
Indole-3-carbaldehyde semicarbazoneAldehyde, semicarbazoneAntibacterial
N-Arylpyrrole-3-carbaldehydePyrrole core, aryl substituentAntifungal

This compound’s unique sulfonamide moiety may enhance blood-brain barrier permeability relative to carboxylate or semicarbazone analogs, broadening its therapeutic scope.

Future Directions and Applications

Drug Development

  • Kinase Inhibitors: Structural optimization for selective EGFR/BRAF inhibition.

  • Antibacterial Agents: Derivatization into hydrazones or thiosemicarbazones.

Material Science

  • Coordination Polymers: Aldehyde group as a ligand for metal-organic frameworks (MOFs).

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